Silane, (chloromethyl)dodecyldimethyl-
Overview
Description
Silane, (chloromethyl)dodecyldimethyl- is a chemical compound with the molecular formula C15H33ClSi. It is also known by other names such as chloromethyl-dodecyl-dimethylsilane and chloromethyldodecyldimethylsilane . This compound is part of the alkyl silane family and is characterized by its transparent liquid appearance and a density of 0.856 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (chloromethyl)dodecyldimethyl- typically involves the reaction of dodecylmagnesium bromide with chloromethyl-dimethylchlorosilane. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted reactions with moisture or oxygen. The reaction mixture is then refluxed, and the product is purified through distillation .
Industrial Production Methods
On an industrial scale, the production of Silane, (chloromethyl)dodecyldimethyl- follows similar synthetic routes but with larger reactors and more controlled environments to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Silane, (chloromethyl)dodecyldimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form silane derivatives with different functional groups.
Oxidation Reactions: It can be oxidized to form silanol or siloxane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used in aqueous or organic solvents.
Major Products Formed
Substitution Reactions: Products include various substituted silanes depending on the nucleophile used.
Reduction Reactions: Products include silane derivatives with hydrogen or alkyl groups.
Oxidation Reactions: Products include silanol or siloxane derivatives.
Scientific Research Applications
Silane, (chloromethyl)dodecyldimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds.
Mechanism of Action
The mechanism of action of Silane, (chloromethyl)dodecyldimethyl- involves its ability to form strong covalent bonds with various substrates. The chloromethyl group can react with nucleophiles to form stable silane derivatives. The silane group can also undergo hydrolysis to form silanol groups, which can further condense to form siloxane bonds. These reactions are crucial in the formation of stable and durable materials .
Comparison with Similar Compounds
Similar Compounds
Chloromethyldimethylphenylsilane: Similar in structure but with a phenyl group instead of a dodecyl group.
Chloromethyldimethylchlorosilane: Similar but with an additional chlorine atom.
Trimethylsilylmethylchloride: Similar but with three methyl groups instead of a dodecyl group.
Uniqueness
Silane, (chloromethyl)dodecyldimethyl- is unique due to its long dodecyl chain, which imparts hydrophobic properties and enhances its compatibility with organic materials. This makes it particularly useful in applications requiring water-resistant or hydrophobic surfaces .
Properties
IUPAC Name |
chloromethyl-dodecyl-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33ClSi/c1-4-5-6-7-8-9-10-11-12-13-14-17(2,3)15-16/h4-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWMHVAIAHCLSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[Si](C)(C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7072173 | |
Record name | Silane, (chloromethyl)dodecyldimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7072173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70851-47-7 | |
Record name | (Chloromethyl)dodecyldimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70851-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, (chloromethyl)dodecyldimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070851477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, (chloromethyl)dodecyldimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, (chloromethyl)dodecyldimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7072173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (chloromethyl)dodecyldimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.099 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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